4-Hydroxy-2-phenylisoindoline-1,3-dione
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Overview
Description
4-Hydroxy-2-phenylisoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline-1,3-dione family. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.
Preparation Methods
The synthesis of 4-Hydroxy-2-phenylisoindoline-1,3-dione can be achieved through various methods. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been developed to construct these complex heterocyclic structures .
Chemical Reactions Analysis
4-Hydroxy-2-phenylisoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles such as amines or alcohols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Hydroxy-2-phenylisoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-phenylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate dopamine receptors, particularly the dopamine receptor D2, which suggests its potential application as an antipsychotic agent . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential capacity in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
4-Hydroxy-2-phenylisoindoline-1,3-dione can be compared with other similar compounds, such as:
Phthalimide: Both compounds share the isoindoline-1,3-dione scaffold, but this compound has a hydroxyl group at position 4 and a phenyl group at position 2, which may contribute to its unique properties.
N-Substituted isoindoline-1,3-diones: These compounds have various substituents at the nitrogen atom, which can influence their reactivity and applications.
The unique structural features of this compound, such as the hydroxyl and phenyl groups, contribute to its distinct chemical and biological properties.
Properties
CAS No. |
57192-79-7 |
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Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
4-hydroxy-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C14H9NO3/c16-11-8-4-7-10-12(11)14(18)15(13(10)17)9-5-2-1-3-6-9/h1-8,16H |
InChI Key |
CXPJSDRRKGBSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)O |
Origin of Product |
United States |
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